4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester
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Overview
Description
4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C16H24BNO3S. It is a compound that combines a thiophene ring with a boronic acid ester and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with piperidine and pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, water).
Protodeboronation: Common reagents include acids (e.g., HCl) or specific catalysts designed for boronic ester cleavage.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding thiophene derivative without the boronic ester group.
Scientific Research Applications
4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester in chemical reactions involves the formation of reactive intermediates, such as boronate complexes, which facilitate the coupling or cleavage reactions. In biological systems, the compound may interact with specific molecular targets, but detailed studies on its biological mechanism are limited .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the piperidine moiety.
Pyridine-4-boronic acid pinacol ester: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to the presence of both a piperidine moiety and a thiophene ring, which can impart distinct chemical reactivity and potential biological activity compared to other boronic esters .
Properties
IUPAC Name |
piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-12(11-22-13)14(19)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQRNUVSGWKPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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